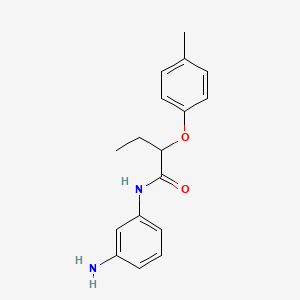
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide (NAPM) is an amide derivative of phenoxyacetic acid with a wide range of applications in the scientific research field. It has been used in a variety of studies to investigate its biochemical and physiological effects, as well as its potential for use in various laboratory experiments. This article will provide an overview of NAPM, its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been used in a variety of scientific research studies to investigate its biochemical and physiological effects. It has been used to study the effects of various drugs on the human body, as well as to investigate the effects of various environmental pollutants on the environment. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been used to study the effects of various hormones on the body, as well as to investigate the effects of various dietary supplements on the body.
Mécanisme D'action
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide can reduce inflammation and pain. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. By inhibiting the production of leukotrienes, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has been shown to have antioxidant and anti-cancer effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide is a relatively stable compound, and it has a relatively low toxicity. However, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide also has some limitations for use in laboratory experiments. It is a relatively slow-acting compound, and it has a relatively low solubility in water.
Orientations Futures
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has a wide range of potential applications in the scientific research field. It has the potential to be used in the development of novel drugs and treatments for various diseases, as well as to be used in the development of new environmental pollutants. Additionally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has the potential to be used in the development of new dietary supplements and food additives, as well as to be used in the development of new cosmetics. Finally, N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide has the potential to be used in the development of new diagnostic tests for various diseases, as well as to be used in the development of new medical devices.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-9-7-12(2)8-10-15)17(20)19-14-6-4-5-13(18)11-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUQPNHPSCZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(4-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



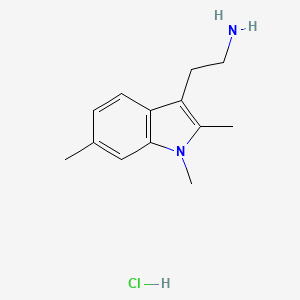
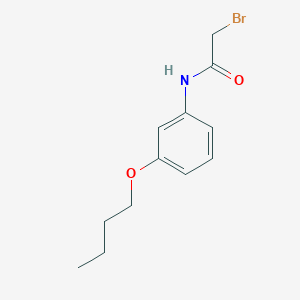
![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)

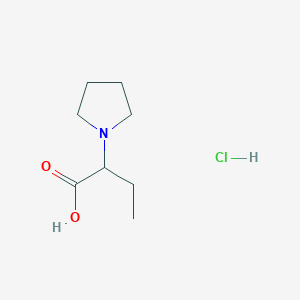
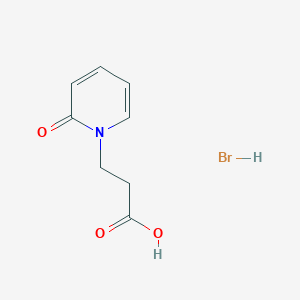
![2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389834.png)
![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389837.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)
![3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B1389839.png)